molecular formula C14H11ClN4O B2602475 3-chloro-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)benzamide CAS No. 1797977-57-1

3-chloro-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)benzamide

Cat. No.: B2602475
CAS No.: 1797977-57-1
M. Wt: 286.72
InChI Key: YMKYCNITDDALDP-UHFFFAOYSA-N
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Description

3-chloro-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)benzamide is a chemical compound based on the pyrazolo[1,5-a]pyrimidine scaffold, a privileged structure recognized in medicinal chemistry for its versatile biological properties and significant potential in oncological research . This fused, planar heterocyclic system is a common feature in small molecules designed to modulate key enzymatic pathways involved in disease progression. The primary research value of this compound class lies in its application as a protein kinase inhibitor (PKI) for targeted cancer therapy . Pyrazolo[1,5-a]pyrimidines have been extensively investigated for their ability to act as potent, selective inhibitors of a diverse range of kinases, including but not limited to CK2, EGFR, B-Raf, MEK, and CDKs . These kinases are critical regulators of cellular signalling, and their dysregulation is a hallmark of many cancers, making them prominent therapeutic targets . Researchers can utilize this benzamide derivative as a key intermediate or core structure for the design and synthesis of novel inhibitors. Its structure allows for further functionalization, enabling the exploration of structure-activity relationships (SAR) to enhance binding affinity, selectivity, and other pharmacological properties . The compound's mechanism of action typically involves competitive binding at the ATP-binding site of the target kinase, thereby disrupting the phosphorylation events that drive uncontrolled cell proliferation and survival in malignancies such as non-small cell lung cancer (NSCLC) and melanoma . The synthetic approaches for this class of compounds are well-established, often involving cyclocondensation reactions between 3-aminopyrazoles and various 1,3-biselectrophilic synthons, which allow for efficient construction of the core scaffold . The presence of the benzamide group at the 6-position and a chloro substituent on the benzene ring are structural features that can be optimized to fine-tune the molecule's properties and interactions with its biological target . This compound is intended For Research Use Only and is not for use in diagnostic or therapeutic procedures for humans or animals.

Properties

IUPAC Name

3-chloro-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClN4O/c1-9-5-13-16-7-12(8-19(13)18-9)17-14(20)10-3-2-4-11(15)6-10/h2-8H,1H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMKYCNITDDALDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C=C(C=NC2=C1)NC(=O)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

The mechanism of action of 3-chloro-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. For example, as a CDK inhibitor, it binds to the active site of the enzyme, preventing its interaction with substrates and thereby inhibiting cell proliferation . The pathways involved may include cell cycle regulation and apoptosis .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle Variations

Compounds with triazolo[1,5-a]pyrimidine cores (e.g., compounds 21 , 22 , 24 in ) differ in their nitrogen atom arrangement, which alters electronic properties and binding affinities. For example, the triazolo[1,5-a]pyrimidine derivatives in exhibit microtubule-stabilizing activity, whereas pyrazolo[1,5-a]pyrimidine analogs (like the target compound) are more commonly associated with kinase inhibition (e.g., CDK4/6 in ) .

Property Target Compound Triazolo[1,5-a]pyrimidine (e.g., Compound 21) Pyrazolo[1,5-a]pyrimidine Ethynyl Derivative (e.g., D931)
Core Structure Pyrazolo[1,5-a]pyrimidine Triazolo[1,5-a]pyrimidine Pyrazolo[1,5-a]pyrimidine with ethynyl linker
Key Substituents 3-Cl benzamide, 2-methyl 5-Cl, 7-alkylamino, difluorophenoxy Trifluoromethyl, morpholinomethyl
Molecular Weight (g/mol) ~330 (estimated) 527.99 (Compound 21) 477 (D931, Example 29)
Biological Activity Not explicitly reported (inferred kinase inhibition) Microtubule stabilization CDK4/6 and DDR1 inhibition (synergistic with palbociclib)

Substituent Effects on Bioactivity

  • Chlorine Position : The 3-chloro substitution on benzamide (target compound) contrasts with 5-chloro on triazolo[1,5-a]pyrimidine (). Chlorine at the benzamide position may enhance metabolic stability compared to its placement on the heterocycle .
  • Methyl vs. Ethynyl Linkers : The target compound lacks the ethynyl spacer seen in D931 () and 7-rh (), which are critical for maintaining conformational rigidity in kinase inhibitors. This difference may reduce binding potency but improve synthetic accessibility .

Metal Coordination Potential

Unlike 3-chloro-N-(diethylcarbamothioyl)benzamide nickel complexes (), the target compound lacks a thioamide group, rendering it unsuitable for metal coordination.

Biological Activity

3-chloro-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)benzamide is a novel compound belonging to the pyrazolo[1,5-a]pyrimidine family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential anticancer properties, mechanisms of action, and other pharmacological effects.

Chemical Structure and Properties

The molecular formula of this compound is C₁₄H₁₁ClN₄O, with a molecular weight of approximately 286.72 g/mol. The compound features a chlorinated benzamide core linked to a pyrazolo[1,5-a]pyrimidine moiety, which is crucial for its biological activity.

PropertyValue
Molecular FormulaC₁₄H₁₁ClN₄O
Molecular Weight286.72 g/mol
StructureStructure

Anticancer Activity

Research indicates that this compound exhibits promising anticancer properties by inhibiting specific protein kinases involved in cancer cell proliferation. The pyrazolo[1,5-a]pyrimidine structure is known for its ability to interact with various biological targets, making it a valuable candidate in cancer therapy.

The compound's mechanism of action primarily involves:

  • Kinase Inhibition : It targets specific kinases that play pivotal roles in signaling pathways associated with cancer cell growth and survival.
  • Induction of Apoptosis : Studies have shown that treatment with this compound can lead to apoptosis in cancer cells through the activation of intrinsic apoptotic pathways.

Other Biological Activities

In addition to its anticancer effects, this compound has been investigated for other potential pharmacological activities:

  • Anti-inflammatory Effects : The compound may exhibit anti-inflammatory properties, which could be beneficial in treating inflammatory diseases.
  • Neuroprotective Effects : Preliminary studies suggest that it may have neuroprotective effects, although further research is needed to confirm these findings.

Case Studies and Research Findings

Several studies have explored the biological activity of pyrazolo[1,5-a]pyrimidines and their derivatives. Notable findings include:

  • Antitumor Activity : A study demonstrated that derivatives similar to this compound showed significant antitumor activity against various cancer cell lines (e.g., HeLa and L929 cells) .
  • Enzymatic Inhibition : Research highlighted the compound's ability to inhibit enzymes involved in tumor progression, suggesting its potential as a therapeutic agent in oncology .
  • Synthesis and Functionalization : Various synthetic routes have been optimized to enhance the yield and purity of this compound and its analogs .

Q & A

Q. What in vivo models are appropriate for evaluating efficacy and toxicity in metastatic cancers?

  • Methodological Answer : Use orthotopic xenografts (e.g., PCa cells in mice) to assess metastasis suppression. Administer 7rh (DDR1 inhibitor analog) at 10 mg/kg/day orally; observe >50% reduction in lung metastases via bioluminescence imaging . Monitor toxicity via serum ALT/AST levels and histopathology .

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